molecular formula C16H28N2O6 B2711819 Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2177259-22-0

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate

Cat. No.: B2711819
CAS No.: 2177259-22-0
M. Wt: 344.408
InChI Key: PFLJSJUAXBJLAY-UHFFFAOYSA-N
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Description

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a complex organic compound with the molecular formula C14H26N2O2. It is known for its unique spirocyclic structure, which includes a diazaspiro undecane core. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.

Scientific Research Applications

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate typically involves the reaction of tert-butylamine with a suitable spirocyclic precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions may include temperatures ranging from 0°C to 100°C and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLJSJUAXBJLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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